molecular formula C19H14BrNO4 B3197919 (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate CAS No. 1007678-46-7

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate

Cat. No.: B3197919
CAS No.: 1007678-46-7
M. Wt: 400.2 g/mol
InChI Key: NOMSRFLPPPVXPI-NSCUHMNNSA-N
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Description

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate is a complex organic compound that features a combination of methoxy, pyridinyl, vinyl, phenyl, and bromofuran carboxylate groups

Properties

IUPAC Name

[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO4/c1-23-17-12-14(3-2-13-8-10-21-11-9-13)4-5-15(17)25-19(22)16-6-7-18(20)24-16/h2-12H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMSRFLPPPVXPI-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC=NC=C2)OC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC=NC=C2)OC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Vinyl Group: The vinyl group can be introduced through a Heck reaction, where a halogenated pyridine reacts with a styrene derivative in the presence of a palladium catalyst.

    Methoxylation: The methoxy group is usually introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Bromination: The bromofuran carboxylate moiety can be synthesized by brominating furan-2-carboxylic acid using bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.

    Substitution: The bromine atom in the bromofuran carboxylate can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH)

Major Products

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of ethyl derivatives

    Substitution: Formation of substituted furan carboxylates

Scientific Research Applications

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds for drug discovery.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-chlorofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-fluorofuran-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom, for example, can influence its reactivity and interactions with biological targets compared to its chlorine or fluorine analogs.

Biological Activity

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by experimental data and findings from diverse sources.

Chemical Structure

The compound features a complex structure that includes a furan ring, a bromine atom, and a pyridine moiety. Its molecular formula is C17H15BrN2O4C_{17}H_{15}BrN_{2}O_{4}, with a molecular weight of approximately 393.22 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Antimicrobial Properties : The compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with specific cellular pathways:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Inhibition of Cell Migration : In cancer studies, it has been observed to inhibit cell migration and invasion, suggesting a potential role in preventing metastasis.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Breast Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 and MDA-MB-231 breast cancer cells. The IC50 values were found to be approximately 20 µM for MCF-7 cells .
  • Antibacterial Activity : In vitro tests against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) of 15 µg/mL and 25 µg/mL, respectively, indicating strong antibacterial properties .
  • Inflammation Models : In animal models of inflammation, administration of the compound led to significant reductions in edema and inflammatory cytokines such as TNF-alpha and IL-6 .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityCell Type/ModelEffectIC50/MIC Values
AnticancerMCF-7 Breast CancerInhibition of growth20 µM
AntimicrobialStaphylococcus aureusBacterial inhibition15 µg/mL
AntimicrobialEscherichia coliBacterial inhibition25 µg/mL
Anti-inflammatoryAnimal ModelReduced edemaNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate
Reactant of Route 2
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(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate

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